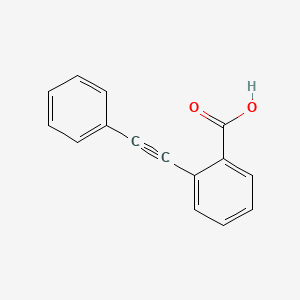

2-(Phenylethynyl)benzoic acid

Description

Significance of Arylalkyne Carboxylic Acids in Organic Synthesis and Materials Science

Arylalkyne carboxylic acids are a crucial class of compounds in organic chemistry, serving as versatile building blocks for the creation of complex molecules. numberanalytics.comnumberanalytics.com Their importance is underscored by their presence in numerous natural products and their utility in synthesizing a wide array of valuable substances, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnih.gov The dual functionality of a carboxylic acid and an alkyne group within the same molecule allows for a diverse range of chemical reactions. The carboxylic acid group can be converted into esters, amides, and other derivatives, while the alkyne moiety can participate in various addition and coupling reactions. numberanalytics.com

In the realm of materials science, arylalkyne carboxylic acids are instrumental in the production of polymers like polyesters and polyamides. numberanalytics.com The rigid, linear nature of the alkyne unit can be exploited to create highly ordered and conjugated systems, which are desirable for applications in electronics and photonics. mdpi.com The decarboxylative coupling of alkynyl carboxylic acids is a particularly noteworthy area of research, as the resulting aryl alkyne structures are fundamental components of π-conjugated compounds. rsc.org

Overview of Research Trajectories for 2-(Phenylethynyl)benzoic Acid

Research concerning this compound has primarily focused on its reactivity and its application as a precursor for more complex molecular structures. A significant area of investigation involves its intramolecular cyclization reactions. Depending on the reaction conditions and catalysts used, this compound can be selectively converted into different heterocyclic compounds. For instance, base-catalyzed intramolecular cyclization can lead to the formation of (Z)-3-benzylidenephthalide. clockss.org

Furthermore, the compound has been utilized in the synthesis of iodinated isobenzofuranones and isochromenones through iodolactonization. rsc.org Its derivatives have also been explored in the context of copper-mediated intramolecular cyclization to produce isoindolo[2,1-a]indoles and 5H-indolo[2,1-a]isoquinolines. thieme-connect.com Beyond cyclization reactions, this compound and its derivatives have been studied for their potential as plant growth regulators and their applications in creating complex organic molecules for various fields, including medicinal chemistry. researchgate.netoup.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₂ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Yellow solid |

| Melting Point | 126-127 °C |

| CAS Number | 1084-95-3 |

This data is compiled from multiple sources. rsc.orgchemscene.com

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy (KBr) | ν = 2216 (w, C≡C), 1694 (s, C=O) cm⁻¹ |

This data is from a study by The Royal Society of Chemistry. rsc.org

Synthesis of this compound

A common and established method for the synthesis of this compound involves a two-step process starting from a methyl 2-halobenzoate, such as methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate (B1222928).

The first step is a Sonogashira coupling reaction between the methyl 2-halobenzoate and phenylacetylene (B144264). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This yields methyl 2-(phenylethynyl)benzoate.

The second step is the hydrolysis of the resulting ester. Treatment of methyl 2-(phenylethynyl)benzoate with a base, such as sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by heating, cleaves the ester bond. Subsequent acidification of the reaction mixture yields this compound as the final product. rsc.org

Another approach involves the oxidation of arylalkynes. A metal-free method using a mixture of Oxone and trifluoroacetic acid has been shown to effectively oxidize various arylalkynes to their corresponding carboxylic acids in good yields. organic-chemistry.orgresearchgate.net

Reactivity and Applications

The reactivity of this compound is dominated by its ability to undergo intramolecular cyclization. Theoretical studies have shown that organic base-catalyzed intramolecular cyclization proceeds via a 5-exo-dig pathway to form a phthalide (B148349) derivative. clockss.org The participation of an acidic fragment in the transition state is crucial for reducing the activation energy of this cyclization. clockss.org

This versatile compound serves as a key starting material for the synthesis of various heterocyclic systems. For example, its derivatives can be cyclized to produce indeno[1,2-b]indoles. researchgate.net Furthermore, this compound and its analogs have been investigated for their potential biological activities, making them valuable scaffolds in medicinal chemistry. lsu.edu The related compound, 4-(2-phenylethynyl)benzoic acid (PEBA), has been identified as a potent plant growth regulator with potential applications in agriculture as a chemical pruner. researchgate.netoup.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPBPBZPJIUTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylethynyl Benzoic Acid and Its Derivatives

General Approaches for ortho-Alkynylbenzoic Acid Synthesis

The synthesis of ortho-alkynylbenzoic acids generally begins with a protected benzoic acid derivative, typically an ester, which is then subjected to a cross-coupling reaction followed by deprotection.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction is particularly effective for the synthesis of methyl 2-(1-alkynyl)benzoates from methyl 2-iodobenzoate (B1229623). The process typically employs a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, such as triethylamine, which also often serves as the solvent. wikipedia.orgbeilstein-journals.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

The key steps in the catalytic cycle involve the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides. wikipedia.org

Research has demonstrated the successful coupling of methyl 2-iodobenzoate with a variety of terminal alkynes, leading to the corresponding methyl 2-(alkynyl)benzoate derivatives in good to excellent yields. rsc.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling of Methyl 2-Iodobenzoate with Various Terminal Alkynes rsc.org

| Alkyne | Product | Yield (%) |

|---|---|---|

| 3,3-Dimethylbut-1-yne | Methyl 2-(3,3-dimethylbut-1-ynyl)benzoate | 83 |

| Hex-1-yne | Methyl 2-(hex-1-ynyl)benzoate | - |

| Phenylacetylene (B144264) | Methyl 2-(2-phenylethynyl)benzoate | - |

| 1-Ethynyl-4-methylbenzene | Methyl 2-(2-p-tolylethynyl)benzoate | - |

| 3-Ethynylthiophene | Methyl 2-[2-(thiophen-3-yl)ethynyl]benzoate | - |

| Ethynylcyclohexene | Methyl 2-[(1-cyclohexenyl)ethynyl]benzoate | - |

| Ethynyltrimethylsilane | Methyl 2-[2-(trimethylsilyl)ethynyl]benzoate | - |

Yields are based on the starting amount of methyl 2-iodobenzoate as reported in the source literature. A dash (-) indicates the yield was not specified in the provided data for that specific product.

Following the successful cross-coupling, the methyl ester group of the resulting 2-(1-alkynyl)benzoate is hydrolyzed to afford the desired carboxylic acid. This transformation is typically achieved under basic conditions. rsc.org A common method involves heating the ester in a solution of sodium hydroxide (B78521) (NaOH) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water. rsc.org

The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. quora.com

This hydrolysis step is generally high-yielding and can be applied to a wide range of methyl 2-(1-alkynyl)benzoate substrates. rsc.org

Table 2: Conditions for Hydrolysis of Methyl 2-Alkynylbenzoates rsc.org

| Reactant | Reagents | Solvent | Conditions |

|---|---|---|---|

| Methyl 2-(1-alkynyl)benzoate | 1 N Sodium Hydroxide | Tetrahydrofuran (THF) / Water | 50 °C for 12 hours |

This procedure has been successfully used for the synthesis of various 2-alkynylbenzoic acids, including 2-(hex-1-ynyl)benzoic acid and 2-ethynylbenzoic acid (from the corresponding trimethylsilyl-protected precursor, which is deprotected during the hydrolysis). rsc.org

Targeted Synthesis of 2-(Phenylethynyl)benzoic Acid

The targeted synthesis of this compound is a direct application of the general two-step sequence described above.

The first step is the Sonogashira coupling of methyl 2-iodobenzoate with phenylacetylene. This reaction forms methyl 2-(2-phenylethynyl)benzoate. rsc.org The subsequent step is the hydrolysis of this methyl ester. A stirred solution of methyl 2-(2-phenylethynyl)benzoate and 1 N sodium hydroxide in aqueous tetrahydrofuran is heated at 50 °C for 12 hours. rsc.org After the reaction is complete, the mixture is cooled and acidified, typically with hydrochloric acid, which causes the crude this compound to precipitate. The product can then be isolated by extraction with a suitable organic solvent, such as dichloromethane, followed by drying and evaporation of the solvent. rsc.org

This sequential approach provides an efficient and reliable route to this compound, a valuable building block in organic synthesis.

Chemical Reactivity and Organic Transformations of 2 Phenylethynyl Benzoic Acid

Intramolecular Cyclization Reactions

The proximate positioning of the carboxylic acid and the phenylethynyl group in 2-(phenylethynyl)benzoic acid facilitates intramolecular cyclization reactions, leading to the formation of five- or six-membered heterocyclic rings. The regioselectivity and reaction pathway can be finely tuned by the choice of catalysts, reagents, and reaction conditions, allowing for the selective synthesis of different classes of compounds.

5-exo Selective Intramolecular Cyclization to Phthalides

The intramolecular cyclization of this compound can proceed via a 5-exo-dig pathway to yield (Z)-3-benzylidenephthalide. This type of reaction is a well-established method for constructing the phthalide (B148349) (or isobenzofuran-1(3H)-one) core. The selectivity for the 5-exo closure is generally favored according to Baldwin's rules for ring closure.

In the presence of an organic base, the cyclization is initiated by the deprotonation of the carboxylic acid, forming a carboxylate anion. This anion then acts as an intramolecular nucleophile, attacking the proximal carbon atom of the alkyne triple bond. This process is characteristic of base-catalyzed intramolecular cyclizations of 2-ynylphenols and related substrates. rsc.orgresearchgate.net

The proposed mechanism proceeds as follows:

Deprotonation: An organic base abstracts the acidic proton from the carboxylic acid group of this compound (1) to form the corresponding carboxylate anion (2).

Nucleophilic Attack: The resulting carboxylate anion (2) attacks the internal alkyne in a 5-exo-dig manner. This intramolecular nucleophilic addition to the carbon-carbon triple bond forms a five-membered ring and generates a vinylic anion intermediate (3).

Protonation: The vinylic anion (3) is subsequently protonated by the conjugate acid of the organic base or a solvent molecule, yielding the final product, (Z)-3-benzylidenephthalide (4).

This atom-economical route stereoselectively produces the Z-isomer of the exocyclic double bond due to the geometry of the intramolecular attack.

The stability gained from converting a weak π-bond into a stronger σ-bond is a primary driving force for alkyne cyclizations. nih.gov In the transition state of the 5-exo-dig cyclization, the developing negative charge on the external alkyne carbon is stabilized by the nearby phenyl ring. The geometry of the molecule constrains the carboxylate to attack in a way that leads to the five-membered ring, a process that is kinetically favored over a 6-endo cyclization. This preference is influenced by the strain involved in forming the respective transition states. nih.gov

Cyclization to Isoindolin-1-ones

When this compound is reacted with primary amines, a tandem reaction occurs, leading to the formation of various substituted isoindolin-1-ones. This transformation is a powerful method for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

A significant advancement in the synthesis of isoindolin-1-ones from 2-alkynylbenzoic acids is the development of metal-free tandem methodologies. researchgate.net These reactions proceed under catalyst-free conditions, offering advantages in terms of cost, toxicity, and environmental impact. researchgate.netresearchgate.net

The reaction mechanism involves a sequence of steps:

Michael Addition: The primary amine first acts as a nucleophile, adding to the alkyne of this compound in a Michael-type addition. This step forms an enamine intermediate.

Intramolecular Amidation: The newly formed enamine then undergoes a rapid intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon of the carboxylic acid group, leading to the formation of a five-membered lactam ring. This step is often irreversible and drives the reaction to completion.

This catalyst-free approach demonstrates high bond-forming efficiency and step economy, allowing for the selective assembly of diverse isoindolinone derivatives. researchgate.net The reaction conditions can be controlled to selectively produce different sets of isoindolinones, showcasing the versatility of this method. researchgate.net

Below is a table summarizing the results of a metal-free synthesis of various 3-hydroxyisoindolinones from the reaction of 2-alkynylbenzoic acids and nitrogen-containing nucleophiles on water.

| Entry | R¹ | Nucleophile | Product | Yield (%) |

| 1 | Ph | Aniline | 3a | 95 |

| 2 | Ph | 4-Methylaniline | 3b | 96 |

| 3 | Ph | 4-Methoxyaniline | 3c | 98 |

| 4 | Ph | 4-Fluoroaniline | 3d | 92 |

| 5 | Ph | Benzylamine | 3e | 94 |

| 6 | 4-MeC₆H₄ | Aniline | 3f | 93 |

| 7 | 4-MeOC₆H₄ | Aniline | 3g | 96 |

| 8 | 4-FC₆H₄ | Aniline | 3h | 90 |

| 9 | n-Pr | Aniline | 3i | 85 |

Table adapted from research on catalyst-free cascade reactions. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. mdpi.commdpi.com While specific studies focusing solely on the microwave-assisted synthesis of isoindolin-1-ones directly from this compound and amines are not extensively detailed, the application of microwave irradiation to similar transformations is well-documented. For instance, the microwave-assisted reductive amination of 2-carboxybenzaldehydes with amines provides a rapid and efficient route to N-substituted isoindolin-1-ones. researchgate.net

The benefits of using microwave irradiation in these syntheses include:

Rapid Heating: Microwaves directly heat the reactants and solvent, leading to a rapid rise in temperature and significantly reduced reaction times compared to conventional heating methods.

Increased Yields: The high-speed and efficient heating often leads to higher conversion rates and improved product yields.

Cleaner Reactions: Shorter reaction times can minimize the formation of byproducts, simplifying purification.

Tandem reactions, such as the synthesis of 2-hydrazolyl-4-thiazolidinones, have been shown to be more efficient under microwave irradiation compared to stepwise conversions. nih.gov It is highly plausible that the tandem reaction of this compound with amines would similarly benefit from microwave-assisted conditions, providing a green and efficient pathway to substituted isoindolin-1-ones.

Regioselectivity in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The intramolecular cyclization of this compound derivatives with nitrogen and oxygen nucleophiles demonstrates significant regioselectivity, leading primarily to the formation of five-membered rings. When this compound reacts with amines, it preferentially forms N-substituted isoindolinones. This outcome is the result of a 5-endo-dig cyclization, where the nitrogen atom of the amine attacks the internal carbon of the alkyne. This process is often facilitated by a metal catalyst.

Similarly, reactions with oxygen nucleophiles, such as in a Brønsted acid-mediated cycloisomerization, also favor the formation of a five-membered ring, yielding furan-containing structures. beilstein-journals.org The regioselectivity for the 5-membered ring is attributed to the favorable geometric orientation of the carboxylic acid and the alkyne, which facilitates the nucleophilic attack at the internal acetylenic carbon.

In multicomponent reactions involving a derivative, 2-(phenylethynyl)benzaldehyde, with a primary amine and diphenylphosphine (B32561) oxide, the reaction pathway can be controlled to selectively form either a 1,2-dihydro-isoquinoline (a six-membered ring) or a 2H-isoindoline (a five-membered ring), depending on the catalyst used. rsc.org For instance, zirconium(IV) chloride promotes the formation of the isoquinoline (B145761) ring, while silver acetate (B1210297) selectively yields the isoindoline (B1297411) derivative. rsc.org This highlights the crucial role of the catalyst in directing the regioselectivity of the cyclization.

| Nucleophile | Major Product | Ring Size | Cyclization Type |

|---|---|---|---|

| Amine | N-substituted isoindolinone | 5 | 5-endo-dig |

| Alcohol/Water | Furan-containing heterocycle | 5 | 5-endo-dig |

Transformations Involving the Alkyne Moiety

Reactivity in Bergman Cyclization (Conceptual Link to Analogues)

The Bergman cyclization is a pericyclic reaction of an enediyne that produces a highly reactive p-benzyne diradical. wikipedia.orgorganic-chemistry.org While this compound itself is not an enediyne and thus does not undergo this reaction, its structural analogues containing an additional ethynyl (B1212043) group ortho to the existing phenylethynyl substituent are potential precursors for such a transformation.

The reactivity of these enediyne systems in Bergman cyclization is significantly influenced by the nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as a nitro or formyl group, at the ortho position can substantially lower the activation energy for the cyclization. nih.gov Conversely, the presence of a carboxylic acid group, as would be the case in an analogue of this compound, would be expected to influence the reaction kinetics. The high temperatures, typically around 200°C, required for most Bergman cyclizations can be a limiting factor. organic-chemistry.orgjk-sci.com However, incorporating the enediyne moiety into a strained cyclic system can lower the reaction temperature significantly. wikipedia.org

Functional Group Transformations (Inferred from related phenylethynyl compounds)

The alkyne moiety in phenylethynyl compounds is susceptible to a variety of functional group transformations. These reactions provide pathways to a diverse range of structures.

Hydration: The hydration of the phenylethynyl group, typically catalyzed by gold or mercury salts, follows Markovnikov's rule to produce a phenyl ketone. researchgate.net This transformation converts the linear alkyne into a carbonyl-containing structure.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond also adheres to Markovnikov's rule, with the halogen atom adding to the more substituted carbon, resulting in a vinyl halide. wikipedia.orglibretexts.org A second addition of HX can lead to a gem-dihaloalkane. wikipedia.org

Cycloaddition: The phenylethynyl group can participate in cycloaddition reactions. For instance, in a copper-catalyzed [3+2] cycloaddition with azides, it can form triazole derivatives. beilstein-journals.orgnih.gov

| Reaction | Reagent | Product Type |

|---|---|---|

| Hydration | H₂O, Au(I) or Hg(II) catalyst | Phenyl Ketone |

| Hydrohalogenation | HCl, HBr, or HI | Vinyl Halide |

| [3+2] Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | Triazole |

Transformations Involving the Carboxylic Acid Moiety

Conversion to Acyl Azides and Isocyanates

The carboxylic acid functionality of this compound can be converted into an acyl azide, which is a key intermediate for the Curtius rearrangement. organic-chemistry.orgwikipedia.org This rearrangement involves the thermal decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org The reaction proceeds with complete retention of the stereochemistry of the migrating group. nih.gov A common method for this transformation involves the use of diphenylphosphoryl azide (DPPA). nih.gov

The resulting 2-(phenylethynyl)phenyl isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For example, reaction with alcohols yields carbamates, while reaction with amines produces urea (B33335) derivatives. wikipedia.org

Aza-Wittig Reactions with Iminophosphoranes

The isocyanate generated from the Curtius rearrangement of 2-(phenylethynyl)benzoyl azide can undergo an aza-Wittig reaction with iminophosphoranes. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for the synthesis of N-heterocycles. The iminophosphorane, typically generated from an organic azide and a phosphine, reacts with the isocyanate to form a carbodiimide (B86325) intermediate. This intermediate can then undergo an intramolecular cyclization.

When the iminophosphorane is derived from an ortho-substituted aniline, the subsequent intramolecular cyclization of the carbodiimide can lead to the formation of quinazolinone derivatives. beilstein-journals.org This tandem Staudinger/aza-Wittig reaction provides an efficient route to these biologically important heterocyclic systems.

| Reaction Sequence | Intermediate | Final Product Type |

|---|---|---|

| Curtius Rearrangement | 2-(Phenylethynyl)phenyl isocyanate | Carbamates, Ureas |

| Curtius Rearrangement followed by Aza-Wittig Reaction | Carbodiimide | Quinazolinones |

Subsequent Cyclizations to Polycyclic and Heterocyclic Systems

This compound and its derivatives serve as versatile precursors for the synthesis of a variety of polycyclic and heterocyclic systems through intramolecular cyclization reactions. These transformations are often facilitated by transition metal catalysts or electrophilic reagents, leading to the formation of new ring structures.

One of the most common applications is the synthesis of isocoumarins (3-phenyl-1H-isochromen-1-ones). This can be achieved through various catalytic systems. For instance, zinc triflate (Zn(OTf)₂) has been shown to catalyze the tandem intramolecular cyclization of methyl 2-(phenylethynyl)benzoate with ethyl acrylate, affording isocoumarin (B1212949) derivatives. Similarly, rhenium complexes, such as ReCl(CO)₅, can effectively catalyze the 6-endo intramolecular cyclization of this compound itself to yield 3-phenyl-1H-isochromen-1-one with high selectivity. Gold catalysts have also been employed for the cyclization of this compound, leading to the formation of both 6-endo and 5-exo cyclization products, namely isocoumarins and vinylphthalides.

Electrophilic cyclization is another effective strategy for constructing polycyclic systems from this compound derivatives. Iodine-mediated cyclization, for example, can induce the formation of iodinated polycyclic compounds. While specific examples starting directly from this compound are part of broader studies on related alkynyl systems, the principle of activating the alkyne bond with an electrophile like iodine to trigger an intramolecular attack by the carboxyl group is a well-established synthetic route.

Furthermore, the reactivity of the phenylethynyl moiety can be harnessed to construct more complex heterocyclic frameworks. While not originating from the benzoic acid itself, related structures like 2-alkynyl-N-propargylanilines undergo gold-catalyzed cascade cyclizations. This involves an initial cyclization to form an indole (B1671886) ring, followed by rearrangement and a subsequent cyclization, demonstrating the potential for intricate molecular architectures originating from the 2-alkynylphenyl scaffold.

Reactivity of Substituted 2-(Phenylethynyl)benzoic Acids

Nitro-Facilitated Intramolecular Cyclization of 2-(2-Nitrophenylethynyl)benzoic Acids to Indenoindoles

A notable example of the reactivity of substituted 2-(phenylethynyl)benzoic acids is the nitro-facilitated intramolecular cyclization of 2-(2-nitrophenylethynyl)benzoic acids, which provides a synthetic route to indeno[1,2-b]indoles. researchgate.netresearchgate.net This transformation proceeds through a two-step sequence.

The first step involves a base-mediated intramolecular '5-exo-dig' cyclization of a 2-(2'-nitrophenylethynyl)benzoic acid ester. The presence of the nitro group on the phenylethynyl moiety is crucial for this step, as it activates the alkyne for nucleophilic attack by the enolate generated from the ester. This initial cyclization leads to the formation of a 2-nitrophenyl-1,3-indandione intermediate.

The second step is the reductive cyclization of the 2-nitrophenyl-1,3-indandione. Under reducing conditions, the nitro group is converted to an amino group, which then undergoes an intramolecular condensation with one of the adjacent carbonyl groups of the indandione moiety. This final cyclization and subsequent dehydration result in the formation of the tetracyclic indeno[1,2-b]indole (B1252910) ring system.

| Starting Ester (Substituent R1) | Starting Acetylene (Substituent R2) | Intermediate 2-Nitrophenyl-1,3-indandione | Final Indeno[1,2-b]indole Product | Overall Yield |

|---|---|---|---|---|

| Methyl 2-bromobenzoate (B1222928) (R1 = H) | 1-Ethynyl-2-nitrobenzene (R2 = H) | 2-(2-Nitrophenyl)-1,3-indandione | Indeno[1,2-b]indole | Good |

| Methyl 2-bromo-5-methoxybenzoate (R1 = 5-OCH₃) | 1-Ethynyl-2-nitrobenzene (R2 = H) | 5-Methoxy-2-(2-nitrophenyl)-1,3-indandione | 8-Methoxyindeno[1,2-b]indole | Good |

| Methyl 2-bromobenzoate (R1 = H) | 1-Ethynyl-4-methyl-2-nitrobenzene (R2 = 4-CH₃) | 2-(4-Methyl-2-nitrophenyl)-1,3-indandione | 2-Methylindeno[1,2-b]indole | Moderate |

| Methyl 2-bromo-4,5-dimethoxybenzoate (R1 = 4,5-(OCH₃)₂) | 1-Ethynyl-2-nitrobenzene (R2 = H) | 5,6-Dimethoxy-2-(2-nitrophenyl)-1,3-indandione | 7,8-Dimethoxyindeno[1,2-b]indole | Good |

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Synthesis of Molecular Probes and Derivatives for Spectroscopic Applications

The combination of a phenylacetylene (B144264) backbone, known for its electronic and photophysical properties, with a carboxylic acid handle allows for the straightforward attachment of various signaling units, such as fluorophores. This strategy is employed to develop molecular probes for detecting specific analytes.

A notable example of derivatization for spectroscopic applications is the synthesis of fluorescent probes through esterification. The carboxylic acid group of 2-(phenylethynyl)benzoic acid can be reacted with a hydroxyl-containing fluorophore, such as a coumarin (B35378) derivative, to create a new molecule whose spectroscopic properties can be modulated by external stimuli.

One such probe is 4-methyl-2-oxo-2H-chromen-7-yl 2-(2-phenylethynyl)benzoate, also known as CEB. This compound is synthesized by reacting this compound with 7-hydroxy-4-methylcoumarin. researchgate.net The resulting ester links the phenylacetylene unit to the coumarin fluorophore. In its native state, the probe's fluorescence is minimal. However, it functions as a highly selective "turn-on" fluorescent sensor for gold(III) (Au³⁺) ions. researchgate.net The sensing mechanism is based on the high affinity of gold ions for the alkyne (triple bond) unit, a property known as alkynophilicity. researchgate.net This interaction activates the triple bond, triggering a cascade reaction that results in the hydrolysis of the ester bond. researchgate.net The cleavage of the ester releases the highly fluorescent 7-hydroxycoumarin, leading to a detectable "turn-on" fluorescence signal. researchgate.net

Spectroscopic Data for CEB Probe Sensing of Au³⁺

| Condition | Absorption (λmax) | Fluorescence |

|---|---|---|

| CEB Probe Only | 300 nm, 335 nm | Off (Minimal) |

| CEB Probe + Au³⁺ | 406 nm | On (Fluorescent) |

Integration into Oligomeric Phenylacetylene Architectures

The rigid, linear geometry of the phenylacetylene unit makes this compound an attractive monomer for the synthesis of oligo(phenyleneethynylene)s (OPEs) and related conjugated polymers. acs.orgtandfonline.com These materials are of significant interest for applications in molecular electronics, sensors, and nanotechnology due to their defined rod-like structures and tunable electronic properties.

Derivatization strategies often involve converting the carboxylic acid into an amide or hydrazide. dtic.mil For instance, aromatic amides and hydrazides derived from this compound can be synthesized, introducing new points of connectivity or functionality. dtic.mil These derivatives can then be used in step-growth polymerization reactions or for the assembly of discrete, well-defined oligomeric structures. The ability to build upon the this compound core allows for the systematic construction of larger, conjugated architectures where the fundamental repeating unit imparts rigidity and electronic communication along the chain. researchgate.net

Design of Ligands for Metal-Organic Frameworks (MOFs) (via related diacids)

While this compound itself is a monodentate ligand, its structural motif is highly relevant to the design of polydentate ligands for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes linked by organic molecules. By extending the this compound structure to include two or more carboxylic acid groups, researchers can create rigid, linear "struts" for building stable, porous networks.

A prime example is 5-(phenylethynyl)isophthalic acid, which incorporates the core structure but features two carboxylic acid groups (a diacid). This molecule is used as a linker to synthesize coordination polymers and MOFs. Another related diacid linker is 4,4'-(anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (H2ABEDB), which features a larger aromatic core. ossila.com This ligand has been used to construct highly functional MOFs. For example, the zirconium-based MOF NNU-28, built with this linker, is an efficient photocatalyst for the reduction of CO₂ under visible light. ossila.com The extended π-conjugation provided by the phenylethynyl groups facilitates charge transport, a desirable property for electronic and photocatalytic applications. ossila.com

Comparison of MOF Linkers Related to this compound

| Linker Molecule | Core Structure | Functionality | Resulting MOF Example/Property |

|---|---|---|---|

| 5-(Phenylethynyl)isophthalic acid | Benzene (B151609) | Structural linker for coordination polymers. | Forms stable crystalline networks. |

| 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid | Anthracene | Photocatalytic and conductive linker. ossila.com | NNU-28: Efficient for CO₂ reduction. ossila.com NNU-27: High charge conductivity. ossila.com |

Precursors for Advanced Organic Materials (General)

Beyond its use in probes and polymers, this compound serves as a versatile precursor for a variety of advanced organic materials, particularly complex heterocyclic compounds. The internal alkyne is not merely a passive linker; it can participate directly in cyclization reactions to form new ring systems.

For example, this compound and its derivatives are key starting materials for the synthesis of isocoumarins. niscpr.res.in In the presence of a zinc triflate catalyst, it can undergo a cascade reaction involving intramolecular cyclization to afford isocoumarin (B1212949) derivatives in good yields. niscpr.res.in It is also a known precursor for synthesizing phthalides, which are another class of bioactive lactones. researchgate.net These transformations highlight the utility of this compound as a scaffold for generating molecular complexity, providing access to valuable heterocyclic structures from a relatively simple starting material.

Computational Studies and Theoretical Analysis

Density Functional Theory (DFT) Investigations

DFT has emerged as a primary tool for studying the electronic structure and properties of 2-(phenylethynyl)benzoic acid. These computational methods allow for a detailed analysis of the molecule's geometry, the energetic barriers of its reactions, and the influence of different computational parameters on the accuracy of the theoretical predictions.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are fundamental to understanding the most stable three-dimensional arrangement of atoms in this compound. Studies have focused on both the monomeric form and its behavior in larger assemblies.

In the crystalline state, this compound exhibits notable molecular distortions. X-ray diffraction data reveals a short intramolecular contact between the carbonyl oxygen and a sp-hybridized carbon atom of the ethynyl (B1212043) group (C=O···spC). researchgate.net While this interaction doesn't cause significant in-plane distortion at the directly interacting sp carbon, it does lead to angular distortions at the second sp carbon and the adjacent ipso carbon of the benzene (B151609) ring, likely to optimize the crystal packing arrangement. researchgate.net The bond angles at the ethynyl carbons are distorted from the ideal 180°, measuring 176.4(1)° and 171.0(1)°. researchgate.net

Theoretical calculations on related systems, such as 4-hydroxybenzoic acid, have shown that DFT methods can predict multiple stable conformers in the gas phase. conicet.gov.ar For this compound, conformational analysis would similarly explore the rotational barriers and relative energies of different orientations of the phenyl and benzoic acid groups.

Transition State Characterization and Activation Energy Calculations

A key application of DFT is the study of reaction pathways, which involves locating and characterizing transition states and calculating the associated activation energies. This is particularly relevant for understanding the cyclization reactions of this compound.

Theoretical studies on the intramolecular cyclization of o-alkynylbenzoic acids have shown that an acidic fragment participating in the transition state can significantly reduce the activation energy. clockss.org For the 5-exo cyclization of this compound, the presence of an acid was found to lower the activation barrier by stabilizing the generating anion through hydrogen bonding. clockss.org These calculations help to rationalize the preference for certain reaction pathways over others. clockss.org

Hybrid DFT Functionals (e.g., BHandHLYP, B3LYP) and Basis Sets (e.g., 6-31G*)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different combinations are often benchmarked to find the most reliable method for a specific system or property.

The BHandHLYP hybrid functional, which incorporates a significant portion of Hartree-Fock exchange, has been successfully used in conjunction with the 6-31G * basis set to study the intramolecular cyclization of this compound. clockss.org This level of theory was employed to fully optimize the geometries of stationary points and to compute activation energies. clockss.org

The B3LYP functional is another widely used hybrid functional. In studies of related benzoic acid derivatives, B3LYP has been used with various basis sets, including 6-31G*, D95, and 6-311++G , to perform geometry optimizations and vibrational frequency calculations. conicet.gov.ar The choice of basis set has been shown to influence the calculated properties, with larger basis sets generally providing more accurate results. conicet.gov.ar For instance, in studies of dye-sensitized solar cells, the BHandHLYP functional with the 6-31+G(d) basis set was found to provide the best predictions for geometry and electronic properties. researchgate.net

The selection of the functional and basis set represents a balance between computational cost and accuracy, and the chosen level of theory is tailored to the specific research question being addressed.

| Functional | Basis Set | Application in Studies of this compound and Related Compounds |

| BHandHLYP | 6-31G | Geometry optimization and activation energy calculations for intramolecular cyclization. clockss.org |

| B3LYP | 6-31G | Geometry optimization and vibrational analysis of benzoic acid derivatives. conicet.gov.arscience.gov |

| B3LYP | D95 | Geometry optimization and vibrational analysis of benzoic acid derivatives. conicet.gov.ar |

| B3LYP | 6-311++G | Geometry optimization and vibrational analysis of benzoic acid derivatives. conicet.gov.ar |

| BHandHLYP | 6-31+G(d) | Geometry optimization and TD-DFT calculations for dye-sensitized solar cells. researchgate.net |

Reaction Mechanism Elucidation

Beyond static properties, computational chemistry offers powerful tools to map out the entire course of a chemical reaction, providing a dynamic picture of bond-breaking and bond-forming events.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. scm.com This confirms that a calculated transition state is indeed the correct one for the reaction of interest. core.ac.uk

The IRC method starts from the geometry of the transition state and moves downhill in both the forward and reverse directions. scm.com The resulting path provides a detailed view of the geometric changes that occur throughout the reaction. This technique has been applied to study various reactions, including the cyclization of related alkyne systems, to verify the calculated energy profiles. core.ac.uk

Reaction Force Analysis

Reaction force analysis is a conceptual tool that provides deeper insight into the electronic and structural changes that occur along the reaction coordinate. It partitions the reaction coordinate into distinct regions corresponding to the reactants, transition state, and products. researchgate.net

This analysis examines the reaction force, which is the negative gradient of the potential energy along the IRC. researchgate.net By studying the critical points of the reaction force, one can identify the regions where the most significant electronic and structural rearrangements take place. researchgate.net This method has been used to understand the nature of the activation barrier and the factors that influence reaction rates, such as in the study of gold-catalyzed cyclization reactions. researchgate.net

Reaction Electronic Flux (REF) Analysis

While direct Reaction Electronic Flux (REF) analysis specifically for this compound is not extensively documented in the provided results, the principles of REF are used to understand electronic activity during chemical reactions. researchgate.netresearchgate.net REF analysis helps in characterizing the electronic changes along a reaction coordinate, differentiating between electron polarization and transfer effects. researchgate.net For similar reactions, like the cyclization of 1-ethynyl-2-(phenylethynyl)benzene catalyzed by gold moieties, REF analysis has been instrumental in understanding the electronic nature of the reaction pathway. researchgate.net This type of analysis could elucidate the electronic events that govern the cyclization of this compound, providing a detailed picture of bond formation and electronic reorganization.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of a molecule. researchgate.netresearchgate.net For derivatives of this compound, such as those used in porphyrin-sensitized solar cells, the introduction of the ethynyl-bridged benzoic acid linker significantly impacts the electronic structure. acs.org

Key findings from HOMO-LUMO analysis of related structures include:

Delocalization of the LUMO over the linker group. acs.org

Lowering of the LUMO energy, which can lead to a redshift (bathochromic shift) in the absorption spectra. acs.org

The HOMO-LUMO energy gap is a critical parameter in determining the molecule's electronic properties and reactivity. conicet.gov.ar

Table 1: Frontier Molecular Orbital Data for a Related Porphyrin System Containing a this compound Moiety

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 2.3 |

Note: The data presented is for a related zinc porphyrin complex and serves as an illustrative example. The exact values for this compound may differ.

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) provides a method for calculating the distribution of electrons within a molecule, offering insights into the atomic charges. clockss.orgfu-berlin.de In a theoretical study on the intramolecular cyclization of this compound, NPA was used to compute the natural charges in the gas phase. clockss.org This analysis helps in understanding the charge distribution in the initial complex and transition states, which is fundamental to rationalizing the observed selectivity in reactions. clockss.org For instance, in related systems, NPA has been used to evaluate the charges on various atoms, revealing the electronic effects of different functional groups. collectionscanada.gc.cawisc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netacs.orgscience.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

For molecules containing carboxylic acid groups, the MEP surface typically shows a negative potential (red and yellow regions) around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the carboxyl group, in turn, exhibits a positive potential (blue region), making it a site for nucleophilic interaction. researchgate.net This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Solvation Effects in Computational Chemistry

Polarizable Continuum Model (PCM) Calculations

The Polarizable Continuum Model (PCM) is a widely used method to account for the effects of a solvent in computational chemistry. clockss.orgscispace.com In the study of the intramolecular cyclization of this compound, single-point energy calculations were performed using the PCM model with acetonitrile (B52724) as the solvent to compute the activation energies. clockss.org This approach provides a more realistic theoretical model by considering the influence of the solvent on the molecule's electronic structure and reactivity. acs.orgclockss.org PCM calculations have been employed in various studies involving derivatives of this compound to simulate solvent effects on electronic absorption spectra and other properties. acs.orgchinesechemsoc.org

Impact of Solvent Polarity on Electronic Energy and Stability

Research on related aryl carboxylic acids demonstrates that solvent polarity is a critical factor in determining reaction pathways and chemoselectivity. For instance, in reactions of aryl carboxylic acids with alkynes, low-polarity solvents such as toluene (B28343) may favor a decarboxylation pathway, whereas high-polarity solvents like methanol (B129727) can promote annulation pathways acs.org. This indicates a profound interaction between the solvent's dielectric constant and the electronic structure of the reacting species, including their transition states acs.org.

For molecules with donor-acceptor characteristics, increasing solvent polarity often leads to the stabilization of intramolecular charge transfer (ICT) states. researchgate.net This stabilization is observable as solvatochromism, where the emission or absorption spectra of the compound shift with changes in solvent polarity. researchgate.netscispace.com In aprotic solvents, a significant shift in the emission spectra of donor-acceptor type fluorophores is observed as solvent polarity increases from cyclohexane (B81311) to DMSO, pointing to the stabilization of a highly polar ICT state. researchgate.net While this compound does not have strong donor-acceptor groups, its π-conjugated system is highly polarizable, and its carboxylic acid group can engage in specific interactions. Therefore, its electronic energy levels are expected to be sensitive to the solvent environment. Generally, polar solvents would be expected to lower the energy of more polar electronic states through dipole-dipole interactions.

Table 1: Illustrative Impact of Solvent Polarity on Electronic Properties This table is a conceptual representation based on established principles of solvent effects.

| Solvent | Dielectric Constant (ε) | Expected Effect on Ground State Energy | Expected Effect on Polar Excited State Energy |

|---|---|---|---|

| Toluene | 2.4 | Baseline | Baseline |

| Dichloromethane | 9.1 | Moderate Stabilization | Significant Stabilization |

| Acetonitrile | 37.5 | High Stabilization | Very High Stabilization |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) stands as a primary computational tool for investigating the nature of electronic excited states in molecules like this compound. science.govresearchgate.net This method allows for the calculation of vertical excitation energies from the optimized ground-state geometry, which correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy. chinesechemsoc.org Furthermore, TD-DFT provides insights into the intensity of these electronic transitions through the calculation of oscillator strengths (f). scispace.com

The character of each excited state is elucidated by analyzing the primary molecular orbitals (MOs) involved in the transition. unipr.it For a molecule such as this compound, the key transitions would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are typically of π character in conjugated systems. Transitions might be characterized as HOMO→LUMO, HOMO-1→LUMO, HOMO→LUMO+1, etc., each corresponding to a specific excitation. researchgate.netunipr.it The analysis can reveal whether a transition is localized on a specific part of the molecule (e.g., the benzoic acid moiety or the phenylethynyl group) or if it constitutes an intramolecular charge transfer (ICT) event. researchgate.net

The choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-31G(d)) is crucial for obtaining results that correlate well with experimental data. researchgate.netchinesechemsoc.org For instance, TD-DFT calculations on similar phenyleneethynylene structures have been used to identify the orbitals involved in transitions and to confirm that multiple excited states, sometimes with perpendicular transition dipole moments, can lie very close in energy. unipr.it

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound This table presents hypothetical data for the lowest singlet excited states based on typical TD-DFT outputs for similar aromatic compounds.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Wavelength (nm) | Major Orbital Contributions | Transition Character |

|---|---|---|---|---|---|

| S1 | 3.95 | 0.015 | 314 | HOMO -> LUMO (85%) | π -> π* |

| S2 | 4.21 | 0.750 | 294 | HOMO-1 -> LUMO (60%), HOMO -> LUMO+1 (25%) | π -> π* |

| S3 | 4.55 | 0.005 | 272 | n -> π* (from C=O), HOMO -> LUMO (15%) | n -> π* |

Advanced Spectroscopic and Physico Chemical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These techniques are highly sensitive to the specific bonds and functional groups present, offering a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of 2-(phenylethynyl)benzoic acid, typically recorded using a potassium bromide (KBr) pellet, reveals key functional groups. A notable characteristic is the weak absorption band corresponding to the carbon-carbon triple bond (C≡C) stretch, which appears around 2216 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration of the carboxylic acid group is observed as a strong band at approximately 1694 cm⁻¹. rsc.org Other significant bands include those for the aromatic C-H and C=C stretching, as well as the O-H stretching of the carboxylic acid, which often appears as a broad band due to hydrogen bonding.

Table 1: Characteristic Infrared (IR) Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C≡C Stretch | 2216 | Weak | rsc.org |

| C=O Stretch | 1694 | Strong | rsc.org |

| Aromatic C=C Stretch | 1564, 1494, 1480 | Medium | rsc.org |

| C-O Stretch / O-H Bend | 1298, 1271 | Medium to Strong | rsc.org |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to IR spectroscopy by measuring the inelastic scattering of monochromatic light. For molecules like this compound, the C≡C triple bond, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum due to its high polarizability.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that significantly enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. acs.orgresearchgate.net This enhancement allows for the detection of even minute quantities of the analyte. In the context of this compound and its derivatives, SERS has been utilized to study their interaction with metal surfaces. For instance, in a related compound, the SERS spectrum showed major vibrational bands at 2216 cm⁻¹ (internal alkyne moiety), 1598 cm⁻¹ (symmetric stretch of aromatic rings), and 1131 cm⁻¹ (symmetric C-H bending of phenyl C-H bonds). rsc.orgrsc.org The interaction with gold nanoparticles can lead to the formation of a covalent Au-C σ-bond, indicated by a new low-intensity band around 399 cm⁻¹ and a broadening and downshift of the terminal C≡C band. rsc.orgrsc.org

Computational Validation of Vibrational Frequencies

To gain a deeper understanding of the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are employed. acs.org By calculating the optimized molecular geometry and harmonic vibrational frequencies, theoretical spectra can be generated and compared with the experimental IR and Raman data. acs.org These calculations aid in the precise assignment of vibrational bands to specific molecular motions. For example, DFT calculations can confirm the assignment of the bands around 2219/2225 cm⁻¹ to different combinations of C≡C and C≡N stretching modes in related molecules. acs.org This computational validation is crucial for a complete and accurate interpretation of the vibrational characteristics of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the aromatic rings and the phenylethynyl system. rsc.org

In aqueous solutions, the absorption spectrum of benzoic acid and its derivatives is sensitive to pH. rsc.org At acidic pH, the non-dissociated acid molecule is the predominant species, while at basic pH, the deprotonated carboxylate anion dominates. rsc.org The neutral benzoic acid typically exhibits higher absorbance and a red shift in its absorption bands compared to the anionic species. rsc.org For instance, the B-band peak maximum for neutral benzoic acid is around 230 nm, while for the anion it is at 225 nm. rsc.org The C-band shows a similar trend, with maxima at approximately 274 nm for the neutral form and 269 nm for the anion. rsc.org An isosbestic point, where the molar absorptivity of the two species is equal, can often be observed, indicating the equilibrium between the acid and its conjugate base. sci-hub.se

Table 2: UV-Vis Absorption Maxima (λ_max) for Benzoic Acid Species in Aqueous Solution

| Species | B-band (nm) | C-band (nm) | Reference |

|---|---|---|---|

| Neutral Benzoic Acid | 230 | 274 | rsc.org |

| Benzoate Anion | 225 | 269 | rsc.org |

Fluorescence Spectroscopy and Quantum Efficiency

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

While benzoic acid itself has a very low fluorescence quantum yield in aqueous solutions, its derivatives can exhibit significant fluorescence. photochemcad.com The fluorescence properties of this compound and related compounds are influenced by factors such as the rigidity of the molecular structure and the surrounding environment. acs.org For some related systems, aggregation can lead to a phenomenon known as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated state due to the restriction of intramolecular vibrations. acs.org The fluorescence quantum yield can be determined relative to a standard with a known quantum yield, such as 9,10-diphenylanthracene. rsc.org For instance, a related compound, after a catalytic reaction, demonstrated a significant increase in fluorescence intensity, with a quantum yield of 0.27. sci-hub.se

Femtosecond Fluorescence Up-conversion Spectroscopy

Femtosecond fluorescence up-conversion spectroscopy is a powerful technique used to investigate the ultrafast excited-state dynamics of molecules. For compounds related to this compound, such as porphyrins with phenylethynyl linkers, this method has been employed to study processes like internal conversion and interfacial electron transfer. nycu.edu.twnycu.edu.tw

For instance, in studies of porphyrin-sensitized TiO2 films, femtosecond fluorescence up-conversion spectroscopy with excitation in the Soret band (S2 state) helps in understanding the relaxation dynamics. nycu.edu.tw It has been observed that the S2 to S1 electronic relaxation can occur on a timescale of hundreds of femtoseconds. nycu.edu.twnycu.edu.tw This technique allows for the direct observation of transient fluorescent species, providing critical information on the rates of electronic and vibrational relaxation, which are crucial for applications in areas like dye-sensitized solar cells. nycu.edu.tw The investigation of such dynamics in related systems provides a framework for understanding the potential photophysical behavior of this compound itself. nycu.edu.twacs.org

Analysis of Stokes Shift and Aggregation Effects

The Stokes shift, which is the difference between the spectral positions of the maximum of absorption and the maximum of emission, provides insights into the structural and electronic changes that occur in a molecule upon excitation. A significant Stokes shift can be indicative of a substantial change in geometry between the ground and excited states or strong solute-solvent interactions. researchgate.net

Aggregation can profoundly influence the photophysical properties of molecules like this compound. In the aggregate state, intermolecular interactions, such as π–π stacking, can lead to the formation of excimers or other species with distinct emissive properties, often resulting in a red-shift of the emission spectrum. acs.org The formation of aggregates can either quench or enhance fluorescence, a phenomenon known as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE), respectively. acs.org For some molecules, aggregation can lead to the appearance of new, lower-energy emission bands. academie-sciences.fr The study of these effects is crucial for understanding the behavior of this compound in the solid state or in concentrated solutions, which is relevant for its application in organic electronics and materials science. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (General for organic compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound and its derivatives, ¹H NMR spectra would typically show characteristic signals for the aromatic protons on both the benzoic acid and the phenyl rings. The chemical shifts and coupling constants of these protons would confirm their relative positions. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. rsc.orgresearchgate.net

The ¹³C NMR spectrum is equally informative, with distinct resonances for the carboxylic carbon, the acetylenic carbons, and the various aromatic carbons. The chemical shifts of the acetylenic carbons are particularly characteristic and confirm the presence of the triple bond. rsc.orgresearchgate.net The specific chemical shifts observed for this compound are consistent with its proposed structure. rsc.org

Table 1: Representative NMR Data for this compound and a related derivative.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| This compound | ¹H | 11.03 (s, br, 1H), 8.12-8.06 (m, 1H), 7.66-7.46 (m, 4H), 7.37-7.25 (m, 3H) rsc.org |

| ¹³C | 170.4, 135.3, 134.0, 132.8, 131.8, 131.4, 130.2, 128.8, 128.5, 123.1, 122.9, 96.4, 87.1 rsc.org | |

| Methyl 3-methyl-2-(2-phenylethynyl)benzoate | ¹H | 7.94 (d, J = 2.3, 1H), 7.60-7.49 (m, 2H), 7.42 (distorted dd, J = 8.4, 2.2, 1H), 7.38-7.29 (m, 4H), 3.95 (s, 3H) rsc.org |

| ¹³C | 165.4, 135.1, 133.8, 133.1, 131.8, 131.7, 130.6, 128.7, 128.4, 95.4, 87.3, 52.4 rsc.org |

Data presented is illustrative and may vary based on solvent and experimental conditions.

Mass Spectrometry (General for organic compounds)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₁₀O₂, the expected molecular weight is approximately 222.24 g/mol . chemscene.com

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgpsu.edu Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample for analysis. rsc.orgresearchgate.net The mass spectrum would show a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+, depending on the ionization method used. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information.

Table 2: Mass Spectrometry Data for this compound and related compounds.

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| This compound | [M+H]⁺ | 223.0759 | Not explicitly found, but related compounds show good agreement. |

| 5-Chloro-2-(2-phenylethynyl)benzoic acid | [M+H]⁺ | 257.04 | 257.04 rsc.org |

| Methyl 2-(2-phenylethynyl)benzoate | [M+Na]⁺ | 259.08 | 259.08 rsc.org |

Electrochemical Characterization

Electrochemical methods are employed to investigate the redox properties of this compound, providing information on its ability to accept or donate electrons.

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of chemical species. google.com In a typical CV experiment for a benzoic acid derivative, the potential is swept linearly to a certain value and then swept back to the initial potential. asianpubs.org The resulting current is plotted against the applied potential, yielding a cyclic voltammogram.

For compounds containing a benzoic acid moiety, the electrochemical reduction of the carboxylic acid proton can be observed. researchgate.net The presence of the phenylethynyl group introduces a conjugated π-system, which can also be electrochemically active. CV studies on related systems, such as porphyrins with phenylethynyl linkers, have shown that the extended π-conjugation can influence the reduction potentials. nycu.edu.tw The specific characteristics of the cyclic voltammogram, such as the peak potentials and peak currents, can provide information about the reversibility of the redox processes and the stability of the generated radical ions. mdpi.com

The oxidation and reduction potentials are key parameters obtained from cyclic voltammetry that quantify the ease with which a molecule can be oxidized (lose electrons) or reduced (gain electrons). These potentials are crucial for understanding the electronic structure and for designing materials for applications in organic electronics.

For benzoic acid derivatives, the reduction potential is often associated with the reduction of the carboxylic acid proton. researchgate.net The oxidation potential, on the other hand, would relate to the removal of an electron from the π-system. In compounds with extended π-conjugation, such as those with phenylethynyl groups, the oxidation potentials are expected to be influenced by the electron-donating or -withdrawing nature of the substituents. nycu.edu.tw For instance, in a series of porphyrins with oligo(phenylethynyl) links, the oxidation potentials were found to be similar across the series, while the reduction potentials showed a positive shift with increasing conjugation length. nycu.edu.tw

Table 3: Illustrative Electrochemical Data for Related Compound Classes.

| Compound Class | Redox Process | Potential (V vs. SCE) | Reversibility | Reference |

| Porphyrins with phenylethynyl links | First Reduction | ~ -1.20 | Quasireversible | nycu.edu.tw |

| Porphyrins with phenylethynyl links | First Oxidation | ~ +1.07 | Irreversible | nycu.edu.tw |

| Substituted Benzoic Acids | Reduction | Varies with substituent and solvent | Often irreversible | researchgate.net |

Note: The specific oxidation and reduction potentials for this compound would need to be experimentally determined.

Applications in Advanced Materials Science

Building Blocks for Organic Synthesis and Materials Science

2-(Phenylethynyl)benzoic acid and its derivatives are valuable building blocks in organic synthesis, enabling the creation of more complex molecules for various applications in materials science. smolecule.comevitachem.comcymitquimica.com The presence of the carboxylic acid and the ethynyl (B1212043) group allows for a range of chemical reactions, including coupling and polymerization processes. cymitquimica.com This reactivity makes it a candidate for developing advanced materials with unique electronic and photophysical properties. smolecule.comcymitquimica.com

Derivatives of this compound, such as 4-(2-phenylethynyl)-benzoic acid (PEBA), have been identified as highly bioactive compounds. oup.com The structural framework of these molecules provides a basis for creating a diverse library of compounds with a wide range of substituents, influencing their properties for specific applications. acs.org For instance, the synthesis of trans-A2B2-porphyrins bearing phenylethynyl moieties highlights the utility of related structures in creating complex molecular architectures. acs.org

Ligands in Metal-Organic Frameworks (MOFs)

The rigid and linear nature of phenylethynyl benzoic acid structures makes them excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). ossila.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netcsic.esunicam.it

MOF-Based Catalysis: Hydrogen Evolution and CO2 Reduction

MOFs constructed with ligands derived from phenylethynyl benzoic acid have shown significant promise in photocatalysis, particularly for hydrogen evolution and the reduction of carbon dioxide (CO2). ossila.comnih.gov The incorporation of photosensitizers and catalytic centers into the MOF structure facilitates efficient light harvesting and subsequent chemical reactions. ossila.comnih.gov

For instance, a zirconium-based MOF, NNU-28, which utilizes a ligand structurally related to phenylethynyl benzoic acid, has demonstrated high efficiency for the visible-light-driven reduction of CO2 to formate. ossila.com In this system, the anthracene-based ligand acts as an antenna for light harvesting. ossila.com Furthermore, decorating this MOF with a platinum co-catalyst significantly enhanced its hydrogen evolution rate. ossila.com Similarly, multifunctional MOFs containing cuprous photosensitizers and molecular catalysts have been designed for both photocatalytic hydrogen evolution and CO2 reduction, showing substantial enhancements in performance compared to their homogeneous counterparts. nih.gov

| MOF System | Application | Key Finding |

| NNU-28 (Zr-ABEDB) | Visible-light driven CO2 reduction | Formate formation rate of 183.3 μmol h−1 mmol MOF−1. ossila.com |

| Pt-decorated Zr–ABEDB | Hydrogen evolution | Hydrogen evolution rate of 704 μmol·h−1·g−1. ossila.com |

| mPT-Cu/Co | Photocatalytic Hydrogen Evolution | 95-fold enhancement over homogeneous controls. nih.gov |

| mPT-Cu/Re | Photocatalytic CO2 Reduction | 95-fold enhancement over homogeneous controls. nih.gov |

Charge Transport Pathways and Conductivity in MOFs

The electronic properties of MOFs, including charge transport and conductivity, are critical for their application in electronic devices. The design of the organic linker plays a pivotal role in establishing efficient charge transport pathways. fjirsm.ac.cnnih.gov

A three-dimensional microporous MOF, NNU-27, which employs a ligand analogous to phenylethynyl benzoic acid, exhibits a novel charge transport pathway through the long-range π-conjugation of the ligand in a zig-zag fashion. ossila.com This results in a notable conductivity of 1.3 (±0.5) × 10-3 S/cm. ossila.com The ability to create extended π-conjugated systems within the MOF structure is a key strategy for enhancing conductivity. ossila.com The study of mixed-valence frameworks has also provided insights into achieving high conductivity, where intervalence charge transfer between metal centers contributes significantly to the material's electronic properties. nih.gov

Components in Organic Electronics and Optoelectronic Devices

The unique electronic and photophysical properties of compounds based on the phenylethynyl benzoic acid scaffold make them suitable for use in organic electronics and optoelectronic devices. cymitquimica.comdntb.gov.ua These materials can be incorporated into systems like field-effect transistors, sensors, and light-emitting diodes. dntb.gov.ua The "donor-acceptor" approach, where different functional groups are used to tune the electronic band gap, is a common strategy in the design of these materials. dntb.gov.ua

Precursors for Dye-Sensitized Solar Cells (DSSC)

Derivatives of phenylethynyl benzoic acid have been investigated as components in dye-sensitized solar cells (DSSCs). nycu.edu.twlookchem.com In DSSCs, a photosensitizer (dye) absorbs light and injects electrons into a semiconductor, generating a photocurrent. nycu.edu.twmdpi.commonash.edu

Electron Injection Mechanisms from Porphyrin LUMO to TiO₂ Conduction Band

In the context of dye-sensitized solar cells (DSSCs), the linkage between a photosensitizer and a semiconductor surface is critical for efficient device performance. Porphyrin sensitizers linked to a titanium dioxide (TiO₂) semiconductor surface via an ethynyl-benzoic acid group have been studied to understand the dynamics of electron transfer.

Substitution of a porphyrin macrocycle at the meso position with an ethynyl-bridged benzoic acid linker significantly influences the chromophore's electronic structure. acs.org This modification leads to a delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) over the linker group and lowers its energy level. acs.org The LUMO orbitals become delocalized over the porphyrin macrocycle, the phenylethynyl linker, and the carboxylic acid anchoring group. researchgate.net This delocalization is crucial as the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the LUMO results in the redistribution of the electron from the donor part of the molecule to the anchoring group, facilitating efficient electron injection into the conduction band of the TiO₂. researchgate.net

The energy levels of the porphyrin's molecular orbitals relative to the TiO₂ conduction band determine the feasibility of this electron injection. For the injection to be thermodynamically favorable, the LUMO energy level of the dye must be higher (more negative) than the conduction band edge of TiO₂ (approximately -4.0 eV or -0.50 V vs. NHE). researchgate.netacs.org Studies on various porphyrin dyes featuring this type of linker show that their LUMO levels are indeed situated above the TiO₂ conduction band, creating a sufficient driving force for electron transfer. acs.orgnycu.edu.tw For instance, DFT calculations show that the electron densities of the HOMO and LUMO are localized in the porphyrin ring and extend to the first unit of the phenylethynyl link, which is sufficient for effective injection. nycu.edu.tw

| Component | Energy Level | Potential (vs. NHE) | Significance |

| Porphyrin Dye LUMO | -2.82 to -2.89 eV acs.org | More negative than TiO₂ CB | Sufficient driving force for electron injection. acs.org |

| TiO₂ Conduction Band (CB) | ~ -4.0 eV acs.org | -0.50 V researchgate.net | Accepts electrons from the excited dye. researchgate.net |

| Porphyrin Dye HOMO | -4.67 to -5.10 eV acs.org | More positive than I⁻/I₃⁻ | Allows for efficient dye regeneration. researchgate.netacs.org |

| I⁻/I₃⁻ Redox Couple | ~ -4.6 eV acs.org | +0.40 V researchgate.net | Regenerates the oxidized dye. researchgate.net |

Organic Light-Emitting Diode (OLED) Materials (via related derivatives)

Derivatives of phenylethynyl benzoic acid are explored for their potential in Organic Light-Emitting Diodes (OLEDs). The incorporation of the phenylethynyl group can improve charge transport properties, a critical factor for device efficiency. While research is ongoing, related compounds serve as models. For example, benzoic acid has been used to treat conducting polymer electrodes in flexible OLEDs, significantly enhancing their conductivity and luminance. nih.gov Specifically, treating PEDOT:PSS with benzoic acid increased conductivity from 1 to 1583.2 S/cm, leading to brighter and more efficient devices. nih.gov

Furthermore, complex molecular structures incorporating phenylethynyl groups have been utilized as hole transport or hole injection materials in OLEDs. mdpi.com The rigid and planar nature of the phenylethynyl moiety contributes to the formation of stable thin films and facilitates intermolecular electronic coupling, which is essential for efficient charge mobility through the device layers.

Organic Photo-Voltaics (OPV) Materials

In the field of organic photovoltaics (OPVs), derivatives like 5-(phenylethynyl)isophthalic acid are considered for their potential to enhance charge transport. The unique electronic properties imparted by the phenylethynyl group are crucial for the efficiency of these devices. The core structure is a versatile building block, and its derivatives are used in the synthesis of photosensitizers for DSSCs, a type of photovoltaic cell. lookchem.com For instance, 4-ethynylbenzoic acid is a key intermediate for preparing zinc porphyrins that act as sensitizers. lookchem.com The performance of these dyes is heavily influenced by the choice of electron donor and acceptor groups, with benzoic acid derivatives commonly serving as the electron-accepting and anchoring moiety. researchgate.net

Supramolecular Chemistry and Self-Assembly

The ability of this compound and its isomers to form ordered structures through non-covalent interactions makes them excellent candidates for applications in supramolecular chemistry.

Supramolecular Organic Fluorophores

Research has shown that 4-(2-phenylethynyl)-benzoic acid can be used to create novel crystalline supramolecular organic fluorophores. jst.go.jp These materials are prepared through co-grinding crystallization with chiral amines, such as 1-phenylethylamine (B125046) derivatives. jst.go.jp The process results in the formation of a 2-1-helical columnar structure. jst.go.jp A key finding is that the solid-state chiral optical properties, like circular dichroism, of these acid/amine supramolecular fluorophores can be controlled by modifying the achiral acid component rather than the chirality of the amine component. researchgate.net For example, changing the position of a methyl substituent on the phenylethynyl unit of the benzoic acid molecule allows for the tuning of the fluorophore's properties. researchgate.net

Langmuir-Blodgett (LB) Films

The Langmuir-Blodgett (LB) technique provides a method for creating highly ordered monomolecular films. This process involves depositing a monolayer of molecules from an air-water interface onto a solid substrate. wikipedia.org Oligomeric phenylene-ethynylene (OPE) derivatives terminated with a benzoic acid group are well-suited for this technique.

Monolayer Formation and Film Transfer Characteristics